tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate
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Overview
Description
tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a methyl group, and a morpholine ring
Preparation Methods
The synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methylmorpholine under specific conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Chemical Reactions Analysis
tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol and chloroform.
Scientific Research Applications
tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl N-(morpholin-3-ylmethyl)carbamate: This compound has a similar structure but lacks the methyl group on the nitrogen atom.
tert-Butyl carbamate: A simpler compound without the morpholine ring, used in similar applications but with different reactivity and properties.
tert-Butyl (2-morpholin-2-ylethyl)carbamate: Another related compound with a different substitution pattern on the morpholine ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H20N2O3 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-morpholin-3-ylcarbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(4)8-7-14-6-5-11-8/h8,11H,5-7H2,1-4H3 |
InChI Key |
WGMJLHDPOBRHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1COCCN1 |
Origin of Product |
United States |
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